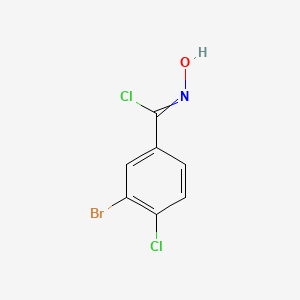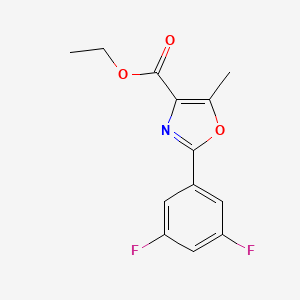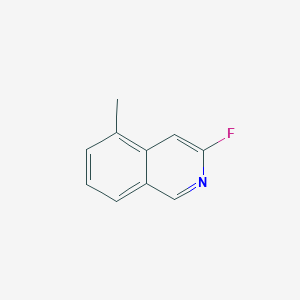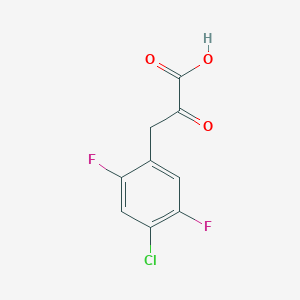
tert-Butyl (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate is an organic compound that belongs to the class of esters. Esters are commonly used in various chemical industries due to their pleasant fragrances and flavors. This particular compound is characterized by its tert-butyl group and a dioxolane ring, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Reduction: Lithium aluminum hydride, dry ether.
Substitution: Various nucleophiles, solvents like acetone or ethanol.
Major Products Formed
Hydrolysis: Carboxylic acid and tert-butyl alcohol.
Reduction: Corresponding alcohol.
Substitution: Depending on the nucleophile used, various substituted products.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology
The compound may be used in biological studies to investigate the effects of esters on biological systems. Its interactions with enzymes and other biomolecules can provide insights into metabolic pathways.
Medicine
In medicine, esters like this compound are explored for their potential therapeutic properties. They may be used in drug formulation to enhance the solubility and stability of active pharmaceutical ingredients.
Industry
Industrially, this compound can be used in the production of fragrances, flavors, and other specialty chemicals. Its pleasant aroma makes it a valuable ingredient in perfumery and flavoring agents.
Wirkmechanismus
The mechanism of action of tert-Butyl (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes that catalyze ester hydrolysis, leading to the formation of carboxylic acids and alcohols. The pathways involved in these reactions are crucial for understanding its effects on living organisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl acetate: A simple ester with similar functional groups but lacking the dioxolane ring.
Ethyl (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate: Similar structure but with an ethyl group instead of a tert-butyl group.
Methyl (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate: Similar structure but with a methyl group instead of a tert-butyl group.
Uniqueness
tert-Butyl (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate is unique due to the presence of both the tert-butyl group and the dioxolane ring. This combination imparts distinct chemical properties, making it valuable in various applications.
Eigenschaften
Molekularformel |
C11H18O5 |
|---|---|
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
tert-butyl 2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate |
InChI |
InChI=1S/C11H18O5/c1-10(2,3)15-8(12)6-7-9(13)16-11(4,5)14-7/h7H,6H2,1-5H3 |
InChI-Schlüssel |
MEHKDRCBPQJMEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC(C(=O)O1)CC(=O)OC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N2-[2-[Boc-(methyl)amino]ethyl]-6-methoxy-N2-methyl-5-nitropyridine-2,3-diamine](/img/structure/B13679980.png)
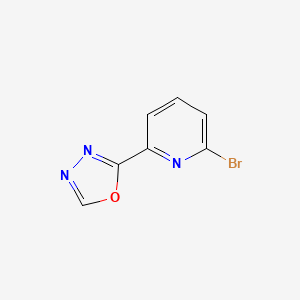
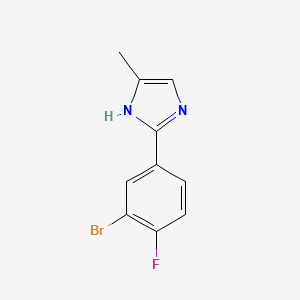
![2,4-Dichloro-6-[(phenylamino)methyl]phenol](/img/structure/B13679994.png)


![2-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanone Hydrochloride](/img/structure/B13680014.png)
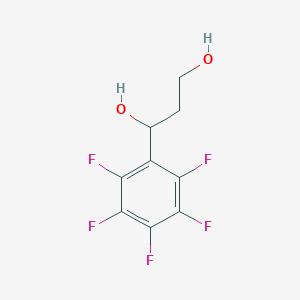
![3-Benzyl-9-methyl-4,6-dihydrothieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine](/img/structure/B13680028.png)
